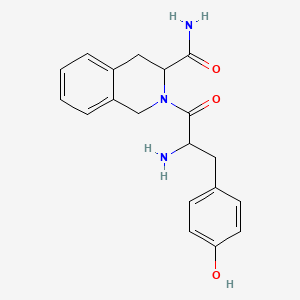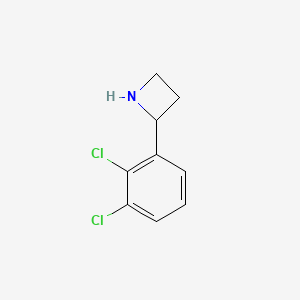
2-(2,3-Dichlorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)azetidine is a useful research compound. Its molecular formula is C9H10Cl3N and its molecular weight is 238.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Toxicological Studies
Global Trends in 2,4-D Research : A scientometric review highlighted the advancements in toxicology and mutagenicity studies of 2,4-D, identifying key areas of research including occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species (Zuanazzi et al., 2020).
Impact of Chlorophenols on Aquatic Environments : An extensive review assessed the toxic effects of chlorophenols, including 2,4-dichlorophenol, on mammalian and aquatic life, discussing their moderate to high persistence and bioaccumulation potential under varying environmental conditions (Krijgsheld & Gen, 1986).
Medical and Pharmacological Applications
Gene Expression Regulation by Aza Compounds : A review on 5-Aza-2′-deoxycytidine (AzaD) explored its effects on gene expression beyond promoter demethylation, highlighting the context-dependent nature of its regulatory mechanisms and the implications for therapeutic applications (Seelan et al., 2018).
Therapeutic Efficacy of Azacitidine : Azacitidine's role in treating myelodysplastic syndromes (MDS) and acute myeloid leukaemia (AML) was reviewed, emphasizing its significant impact on prolonging survival compared with conventional care in higher-risk MDS and AML patients (Scott, 2016).
Future Directions
Mechanism of Action
Target of Action
This compound is a type of azetidine, a class of organic compounds that have been found to have various biological activities .
Mode of Action
Azetidines are generally synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines have been found to be incorporated into pharmaceutically relevant scaffolds, resulting in improved pharmacokinetic properties and metabolic stability .
Pharmacokinetics
Azetidines have been shown to improve pharmacokinetic properties when incorporated into pharmaceutical scaffolds .
Result of Action
Azetidines have been found to have various biological activities .
Action Environment
The synthesis of azetidines, including 2-(2,3-dichlorophenyl)azetidine, involves photochemical conditions , suggesting that light exposure may influence the compound’s synthesis and potentially its action.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-(2,3-Dichlorophenyl)azetidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-Dichlorophenylacetic acid", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Ethyl bromoacetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Conversion of 2,3-Dichlorophenylacetic acid to 2,3-Dichlorophenylacetyl chloride using thionyl chloride", "Step 2: Reaction of 2,3-Dichlorophenylacetyl chloride with sodium azide to form 2,3-Dichlorophenylazide", "Step 3: Reduction of 2,3-Dichlorophenylazide to 2-(2,3-Dichlorophenyl)ethylamine using sodium borohydride", "Step 4: Alkylation of 2-(2,3-Dichlorophenyl)ethylamine with ethyl bromoacetate to form 2-(2,3-Dichlorophenyl)azetidin-3-one", "Step 5: Reduction of 2-(2,3-Dichlorophenyl)azetidin-3-one to 2-(2,3-Dichlorophenyl)azetidine using sodium borohydride", "Step 6: Purification of 2-(2,3-Dichlorophenyl)azetidine using hydrochloric acid and sodium hydroxide followed by recrystallization from acetone" ] } | |
CAS No. |
777887-21-5 |
Molecular Formula |
C9H10Cl3N |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-6(9(7)11)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H |
InChI Key |
NHALEEMILBRBRO-UHFFFAOYSA-N |
SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1CNC1C2=C(C(=CC=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


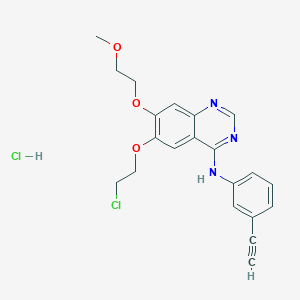
![1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol](/img/no-structure.png)
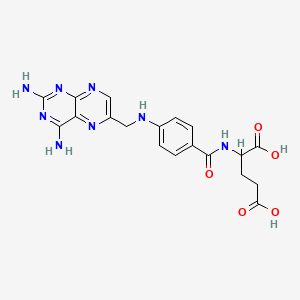
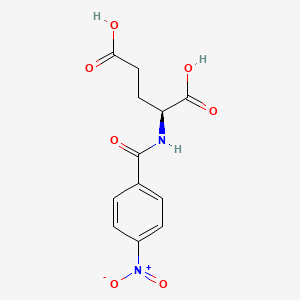
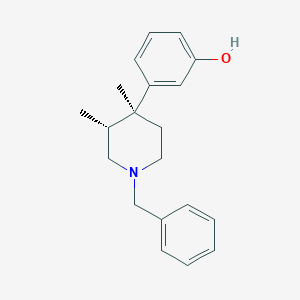
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
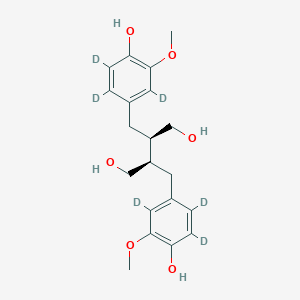
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

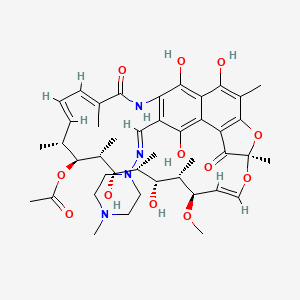
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
